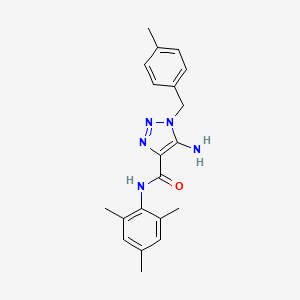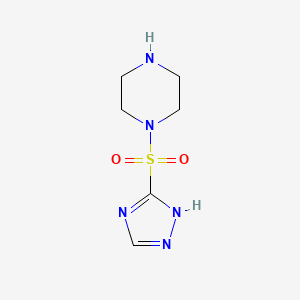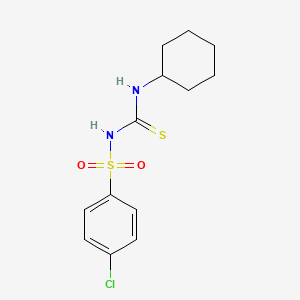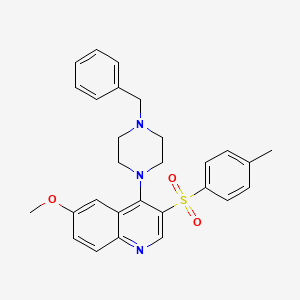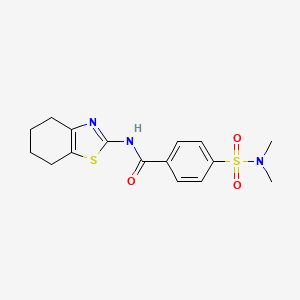![molecular formula C12H10N2O2 B2709638 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 182141-36-2](/img/structure/B2709638.png)
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a pyrimidinyloxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone typically involves the reaction of 4-hydroxyacetophenone with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxyacetophenone attacks the chloropyrimidine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The pyrimidinyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyloxy group can form hydrogen bonds and other interactions with the active site of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(2-Phenylethoxy)phenyl]ethanone
- 1-[2-(4-Methyl-1-piperazinyl)phenyl]ethanone
- 1-(4-(2-Methylallyloxy)phenyl)ethanone
- 1-Phenyl-2-(1-piperidinyl)ethanone
- 1-Phenyl-2-(4-pyridinyl)ethanone
Uniqueness
1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is unique due to the presence of the pyrimidinyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Propiedades
IUPAC Name |
1-(4-pyrimidin-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-3-5-11(6-4-10)16-12-13-7-2-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWASDPLUSZPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Oxaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2709557.png)
![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)
![4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2709561.png)
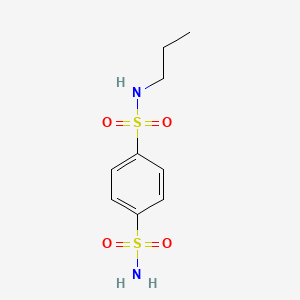
![2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2709563.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2709564.png)
![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)
